Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
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Overview
Description
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that features nickel as the central metal ion coordinated with two chlorine atoms and a ligand composed of 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel chloride with 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, can be synthesized through the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Alternatively, it can be prepared from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
Mechanism of Action
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: This compound is structurally similar but lacks the nickel center and the additional pyridine ring.
4,4’-Dimethoxy-2,2’-bipyridine: Another related compound with two methoxy-substituted pyridine rings but without the nickel coordination.
Uniqueness
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is unique due to the presence of the nickel center, which imparts distinct catalytic and electronic properties.
Properties
Molecular Formula |
C12H12Cl2N2NiO2 |
---|---|
Molecular Weight |
345.83 g/mol |
IUPAC Name |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
Origin of Product |
United States |
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